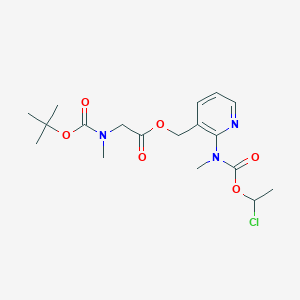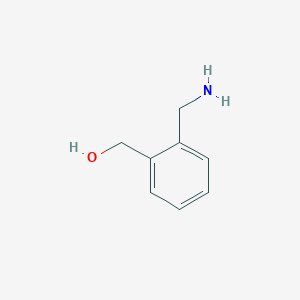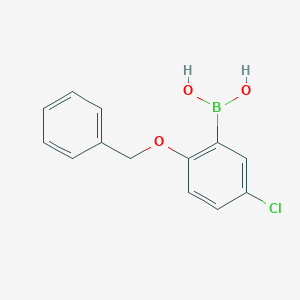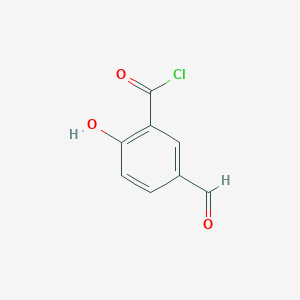
5-Formyl-2-hydroxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2-hydroxybenzoyl chloride, also known as salicylaldehyde-5-formyl chloride, is a chemical compound that belongs to the class of benzoyl chlorides. It is a highly reactive compound and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-Formyl-2-hydroxybenzoyl chloride is not well understood. However, it is believed to act as a nucleophile, reacting with other molecules through its chloride and formyl groups.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Formyl-2-hydroxybenzoyl chloride are not well documented. However, it has been shown to have antimicrobial activity against various bacterial strains. It has also been shown to exhibit cytotoxicity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Formyl-2-hydroxybenzoyl chloride in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. However, its high reactivity also makes it difficult to handle, and precautions must be taken to ensure the safety of the researchers. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Formyl-2-hydroxybenzoyl chloride in scientific research. One area of interest is the synthesis of new chiral ligands and catalysts for use in organic synthesis. Another area of interest is the development of new antimicrobial agents and cytotoxic agents for use in the treatment of infectious diseases and cancer, respectively. Additionally, the compound may have potential as a reagent in the synthesis of new materials with unique properties. Further research is needed to explore these and other potential applications of 5-Formyl-2-hydroxybenzoyl chloride.
Conclusion:
In conclusion, 5-Formyl-2-hydroxybenzoyl chloride is a highly reactive compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesemethoden
The synthesis of 5-Formyl-2-hydroxybenzoyl chloride can be achieved through the reaction of 5-Formyl-2-hydroxybenzoyl chlorideyde with thionyl chloride. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the conversion of the hydroxyl group of 5-Formyl-2-hydroxybenzoyl chlorideyde to a chloride group, followed by the introduction of a formyl group.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-hydroxybenzoyl chloride is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a precursor for the synthesis of Schiff bases, which have a wide range of biological activities. Additionally, 5-Formyl-2-hydroxybenzoyl chloride is used in the synthesis of chiral ligands and catalysts.
Eigenschaften
CAS-Nummer |
138851-41-9 |
|---|---|
Produktname |
5-Formyl-2-hydroxybenzoyl chloride |
Molekularformel |
C8H5ClO3 |
Molekulargewicht |
184.57 g/mol |
IUPAC-Name |
5-formyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H |
InChI-Schlüssel |
RNDQZZMTQPJGGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)C(=O)Cl)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)C(=O)Cl)O |
Synonyme |
Benzoyl chloride, 5-formyl-2-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




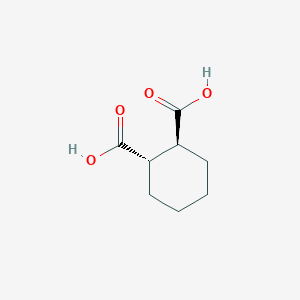



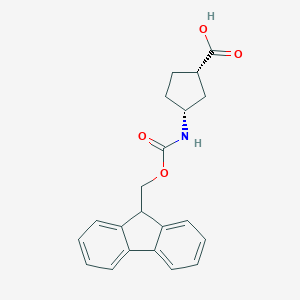
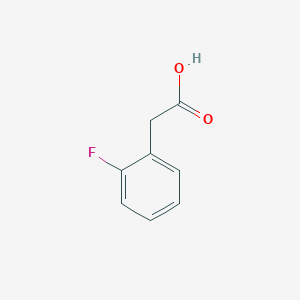
![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
